molecular formula C9H10N4O3 B195440 (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde CAS No. 5614-53-9

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

Cat. No.: B195440
CAS No.: 5614-53-9
M. Wt: 222.2 g/mol
InChI Key: LXIWYKGAOIXZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established IUPAC nomenclature conventions for purine derivatives. The compound is officially designated as 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde, reflecting its structural composition as an acetaldehyde derivative attached to the N7 position of the theophylline scaffold. This nomenclature precisely describes the molecular architecture, emphasizing the presence of two methyl substituents at positions 1 and 3 of the purine ring system, along with dioxo functionalities at positions 2 and 6.

The compound maintains several recognized synonyms within pharmaceutical and analytical chemistry contexts. Primary alternative designations include theophylline-7-acetaldehyde, Doxofylline Impurity 2, and Theophylline Impurity 1, reflecting its significance as both a metabolic intermediate and analytical reference standard. The Chemical Abstracts Service has assigned the registry number 5614-53-9 to this compound, establishing its unique chemical identity within global databases. These multiple nomenclature systems demonstrate the compound's relevance across diverse scientific disciplines, from metabolic biochemistry to pharmaceutical quality control.

The systematic naming convention also incorporates the heterocyclic nature of the purine base structure. The core framework consists of fused pyrimidine and imidazole rings, characteristic of the xanthine family of compounds. The acetaldehyde substituent at position 7 introduces additional complexity to the molecular architecture, creating opportunities for further chemical transformations and metabolic processes. This structural arrangement places the compound within the broader category of methylxanthine derivatives, sharing fundamental characteristics with caffeine, theophylline, and theobromine while maintaining distinct functional properties.

Molecular Formula and Weight Analysis

The molecular formula C9H10N4O3 defines the elemental composition of this compound, indicating a compact yet functionally rich molecular structure. The calculated molecular weight of 222.20 g/mol positions this compound within the typical range for bioactive small molecules, facilitating cellular uptake and metabolic processing. This molecular weight represents a strategic balance between structural complexity and pharmacokinetic accessibility, contributing to the compound's significance in drug metabolism pathways.

The elemental analysis reveals specific atomic contributions that determine the compound's chemical behavior. The nine carbon atoms form the structural backbone, including the purine ring system and the acetaldehyde side chain. Four nitrogen atoms are strategically positioned within the heterocyclic framework, providing sites for hydrogen bonding and electronic interactions that influence molecular recognition processes. The three oxygen atoms contribute to the compound's polarity and potential for metabolic transformation, particularly through oxidation and hydrolysis reactions.

Molecular Parameter Value Significance
Molecular Formula C9H10N4O3 Defines elemental composition
Molecular Weight 222.20 g/mol Optimal for cellular transport
Carbon Atoms 9 Forms structural backbone
Nitrogen Atoms 4 Enables molecular recognition
Oxygen Atoms 3 Provides metabolic sites

The molecular weight analysis also reveals important implications for the compound's metabolic fate. As demonstrated in doxophylline metabolism studies, theophylline acetaldehyde serves as the initial product in a cytochrome P450-mediated transformation process. The relatively low molecular weight facilitates enzyme-substrate interactions and enables subsequent conversion to metabolically active products such as theophylline-7-acetic acid and etophylline. This metabolic versatility underscores the compound's role as a pivotal intermediate in methylxanthine biotransformation pathways.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of related theophylline derivatives provides valuable insights into the three-dimensional structure of this compound. Studies of theophylline-7-acetic acid, a closely related compound, have revealed important structural parameters including monoclinic crystal system characteristics with space group P121/n1. These crystallographic data demonstrate unit cell dimensions of a = 9.542(1) Å, b = 7.2415(9) Å, c = 14.446(2) Å, with β = 98.657(2)°, providing a framework for understanding the molecular packing and intermolecular interactions.

The three-dimensional conformational analysis reveals specific structural features that influence the compound's biological activity. The purine ring system maintains planarity, consistent with aromatic character and electronic delocalization throughout the heterocyclic framework. The acetaldehyde substituent at position 7 introduces conformational flexibility, allowing rotation around the N7-C bond and creating multiple possible spatial arrangements. This conformational freedom contributes to the compound's ability to interact with diverse biological targets and undergo various metabolic transformations.

Computational modeling studies indicate that the preferred conformation involves specific orientations of the acetaldehyde group relative to the purine plane. The aldehyde functionality can adopt orientations that either extend away from the ring system or fold back toward the purine core, depending on environmental factors such as solvent polarity and intermolecular interactions. These conformational preferences directly influence the compound's binding affinity to enzymes involved in its metabolism, particularly cytochrome P450 enzymes responsible for its biotransformation.

The structural data also reveal important implications for hydrogen bonding patterns and molecular recognition. The dioxo functionalities at positions 2 and 6 provide hydrogen bond acceptor sites, while the N1 and N3 methyl groups eliminate potential hydrogen bond donor capabilities at these positions. This substitution pattern creates a distinct recognition profile compared to unmethylated purine derivatives, contributing to the compound's specific biological properties and metabolic fate.

Comparative Structural Analysis with Xanthine Derivatives

Comparative analysis with other methylxanthine derivatives reveals both similarities and distinctions that define the unique properties of this compound. The compound shares the fundamental 1,3-dimethylxanthine core structure with theophylline, differing primarily in the presence of the acetaldehyde substituent at position 7. This structural modification significantly alters the compound's chemical reactivity and biological properties while maintaining the basic pharmacophore responsible for adenosine receptor antagonism.

The relationship to theophylline is particularly significant, as theophylline serves as both the parent compound and the ultimate metabolic product following aldehyde oxidation. Theophylline itself demonstrates bronchodilator activity and serves as a clinical treatment for asthma and chronic obstructive pulmonary disease. The acetaldehyde derivative represents an intermediate state in metabolic processing, possessing distinct chemical properties that influence its biological fate and potential therapeutic applications.

Compound Structure Difference Biological Activity Metabolic Role
Theophylline Parent 1,3-dimethylxanthine Bronchodilator, adenosine antagonist End product
Theophylline-7-acetaldehyde Addition of -CH2CHO at N7 Metabolic intermediate Primary metabolite
Theophylline-7-acetic acid Addition of -CH2COOH at N7 Unknown biological activity Secondary metabolite
7-Methylxanthine Single methyl at position 7 Adenosine antagonist, myopia treatment Caffeine metabolite

Comparison with 7-methylxanthine reveals important structural distinctions in substitution patterns and biological activities. While 7-methylxanthine contains a single methyl group at position 7 and serves as a metabolite of caffeine and theobromine, the acetaldehyde derivative maintains the 1,3-dimethyl pattern characteristic of theophylline derivatives. This difference in methylation pattern contributes to distinct adenosine receptor binding profiles and metabolic processing pathways.

The structural comparison also extends to brominated derivatives such as 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde, which shares the acetaldehyde substitution pattern but incorporates a bromine atom at position 8. This halogenated variant demonstrates how structural modifications can be introduced to alter physicochemical properties while maintaining the fundamental molecular architecture. The presence of the bromine substituent significantly increases molecular weight to 301.10 g/mol and alters electronic distribution throughout the purine ring system.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIWYKGAOIXZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560845
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-53-9
Record name Theophylline-7-acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEOPHYLLINE-7-ACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP5Z8JL7A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Pathways

The inhibition of PDE enzymes by Doxofylline Impurity 2 leads to an increase in cAMP levels. This increase in cAMP promotes the relaxation of bronchial smooth muscle, leading to bronchodilation.

Result of Action

The result of the action of Doxofylline Impurity 2 is likely to be bronchodilation due to the relaxation of bronchial smooth muscle. This is based on the known effects of theophylline and doxofylline.

Biological Activity

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is a purine derivative that has garnered attention for its potential therapeutic applications, particularly in pain management. This compound exhibits selective antagonistic activity against the transient receptor potential cation channel A1 (TRPA1), which plays a significant role in pain signaling pathways. Understanding its biological activity is crucial for exploring its utility in clinical settings.

  • Molecular Formula : C₁₁H₁₄N₄O₃
  • Molecular Weight : 250.26 g/mol
  • Physical State : White to beige solid
  • Melting Point : 221-223°C
  • Solubility : Soluble in dimethyl sulfoxide at a concentration of 10 mg/mL

The primary mechanism of action for this compound is its role as a selective TRPA1 antagonist. It effectively inhibits calcium influx induced by various agents such as allyl isothiocyanate (AITC) and formalin. The compound demonstrates IC50 values of approximately 5.3 μM and 6.2 μM against these agents respectively, indicating its potency in modulating pain pathways without significantly affecting other related channels like TRPV1 or TRPV4.

Pain Modulation

The selective inhibition of TRPA1 by this compound suggests its potential application in treating chronic inflammatory and neuropathic pain conditions. By specifically targeting TRPA1-mediated responses, it may provide a safer alternative to traditional analgesics that often affect multiple pathways and can lead to adverse effects.

Comparison with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds that also exhibit TRPA1 antagonistic properties:

Compound NameMolecular FormulaUnique Features
2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamideC₁₁H₁₄N₄O₃Selective TRPA1 antagonist with different phenyl substituent
2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-(4-methylthiazol-2-yl)acetamideC₁₁H₁₄N₄O₃Contains thiazole moiety; different biological activity profile
N-(4-sec-butylphenyl)-2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-y)acetamideC₁₁H₁₄N₄O₃Variation in alkyl substituent; potential differences in pharmacokinetics

These compounds illustrate how variations in substituents can influence biological activity and selectivity towards specific ion channels or receptors.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Selective TRPA1 Inhibition : The compound selectively inhibits TRPA1-mediated responses without affecting other ion channels like TRPV1 or TRPV4. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader-spectrum analgesics.
  • Potential Therapeutic Applications : Due to its ability to modulate pain signaling pathways effectively, this compound is being investigated as a candidate for therapeutic applications in various inflammatory conditions.
  • Stability and Storage : The compound remains stable at room temperature for up to two years when stored properly. This stability is advantageous for pharmaceutical development and research applications.

Case Studies

A case study involving the use of this compound in animal models demonstrated significant analgesic effects in response to inflammatory pain stimuli. The study reported reduced nociceptive behavior in treated subjects compared to control groups receiving standard analgesics. These findings support the compound's potential role in pain management therapies.

Scientific Research Applications

Respiratory Medicine

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is noted as an impurity in the synthesis of doxofylline, a drug used for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its structural characteristics may influence the pharmacological properties of doxofylline, making it essential to study this compound for quality control and efficacy assessments in pharmaceutical formulations .

Antioxidant Properties

Research indicates that purine derivatives may exhibit antioxidant properties. The presence of this compound could enhance the antioxidant capacity of formulations aimed at reducing oxidative stress in various biological systems. This aspect is particularly relevant in developing therapies for conditions associated with oxidative damage .

Metabolic Studies

The compound serves as a metabolite in the metabolic pathways of certain drugs. Understanding its metabolism can aid in predicting drug interactions and side effects associated with purine-based medications. This knowledge is vital for optimizing therapeutic regimens and improving patient outcomes .

Enzyme Inhibition Studies

The structure of this compound suggests potential interactions with various enzymes involved in nucleotide metabolism. Studies focusing on enzyme inhibition can provide insights into its role in cellular processes and its potential as a lead compound for developing enzyme inhibitors .

Molecular Modeling and Docking Studies

Computational studies utilizing molecular docking can help elucidate the binding affinities of this compound with target proteins. Such studies are crucial for drug design and understanding how modifications to the purine structure can enhance biological activity or reduce toxicity .

Quality Control in Drug Manufacturing

As an impurity in commercial drugs like doxofylline, this compound is significant for analytical chemists involved in quality control processes. Its detection and quantification are essential for ensuring the safety and efficacy of pharmaceutical products .

Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC) methods to assess purity levels during the synthesis of related pharmaceuticals. This application is vital for maintaining compliance with regulatory standards and ensuring product consistency across batches .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid (CAS 652-37-9)
  • Structure : Replaces acetaldehyde with a carboxylic acid (-CH₂COOH).
  • Molecular Weight : 238.20 g/mol (C₉H₁₀N₄O₄).
  • Properties : Higher polarity due to the carboxylic acid group, enhancing aqueous solubility compared to acetaldehyde. Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
Methyl (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (CAS 27231-68-1)
  • Structure : Contains a methyl ester (-CH₂COOCH₃).
  • Molecular Weight : 252.25 g/mol (C₁₀H₁₂N₄O₄).
  • Properties : Increased lipophilicity (higher logP) compared to the carboxylic acid, favoring membrane permeability. Commonly used as a synthetic intermediate or prodrug .
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1-phenylethyl)acetamide (CAS 332117-32-5)
  • Structure : Substituted with an acetamide group (-CH₂CONH-(1-phenylethyl)).
  • Molecular Weight : 341.35 g/mol (C₁₇H₁₉N₅O₃).

Reactivity and Stability

  • Acetaldehyde vs. Carboxylic Acid : The acetaldehyde group is more reactive, prone to oxidation to form the corresponding carboxylic acid (e.g., CAS 652-37-9). This reactivity may limit its stability under oxidative conditions but offers utility in synthetic pathways .
  • Ester Derivatives : Methyl or ethyl esters (e.g., CAS 27231-68-1 and 7029-96-1) are hydrolytically labile, converting to carboxylic acids in vivo, which is advantageous for prodrug design .
  • Hydrazide Derivatives (e.g., CAS 1095539-68-6): These compounds (e.g., ) introduce hydrazide moieties, enabling chelation or targeting of metalloenzymes .

Preparation Methods

Mechanism:

Periodate oxidation selectively cleaves the C–C bond between the two hydroxyl groups in the diol structure, generating the aldehyde functionality. The reaction is efficient due to the stability of the theophylline backbone under mild oxidative conditions.

Nucleophilic Alkylation of Theophylline with Bromoacetaldehyde

A second approach involves the direct alkylation of theophylline (1,3-dimethylxanthine) with bromoacetaldehyde or its protected derivatives. This method is adapted from patented syntheses of doxofylline, where bromoacetaldehyde equivalents are used to functionalize the purine nucleus.

Reaction Conditions:

  • Starting Material : Theophylline

  • Alkylating Agent : 2-Bromoacetaldehyde or its 1,3-dioxolane-protected form

  • Base : Tripropylamine or potassium carbonate

  • Solvent : Acetonitrile or dimethylformamide (DMF)

  • Temperature : 50–70°C

  • Yield : Up to 80% for related derivatives (e.g., doxofylline).

Key Considerations:

  • The use of a protected aldehyde (e.g., bromomethyl-1,3-dioxolane) prevents undesired side reactions during alkylation.

  • Subsequent acidic hydrolysis of the dioxolane group (e.g., with HCl) releases the free aldehyde, yielding the target compound.

Acidic Hydrolysis of Doxofylline

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde can also be obtained via hydrolysis of doxofylline, a theophylline derivative containing a 1,3-dioxolane ring. This method exploits the acid-labile nature of the acetal group.

Reaction Conditions:

  • Starting Material : Doxofylline

  • Acid Catalyst : Dilute hydrochloric acid (HCl)

  • Solvent : Aqueous or alcoholic medium

  • Temperature : Reflux conditions

  • Yield : Dependent on the stability of the xanthine backbone under acidic conditions.

Mechanistic Insight:

Protonation of the dioxolane oxygen facilitates nucleophilic attack by water, leading to ring opening and formation of the acetaldehyde moiety. This pathway is corroborated by metabolic studies showing in vivo conversion of doxofylline to theophylline-7-acetaldehyde.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each synthetic route:

Method Starting Material Key Reagents Conditions Yield Reference
Periodate Oxidation7-(2,3-Dihydroxyprop-1-yl)theophyllineNaIO₄Aqueous, room tempModerate
Nucleophilic AlkylationTheophylline2-Bromoacetaldehyde, base50–70°C, DMF/AcCNHigh*
Acidic HydrolysisDoxofyllineHClReflux, aqueousVariable

*Reported for doxofylline synthesis; inferred for acetaldehyde derivative.

Discussion of Methodological Challenges

Selectivity in Oxidation Reactions

The periodate method requires precise control to avoid over-oxidation of the xanthine core. Competing reactions, such as epoxidation or carbonyl formation, are minimized by using stoichiometric NaIO₄.

Stability of Bromoacetaldehyde

Bromoacetaldehyde’s high reactivity necessitates protection–deprotection strategies. The 1,3-dioxolane-protected form enhances stability during alkylation, as demonstrated in doxofylline syntheses.

Scalability of Hydrolysis

While acidic hydrolysis is straightforward, prolonged exposure to HCl may degrade the purine ring. Optimizing reaction time and acid concentration is critical for industrial-scale production .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives are synthesized via multi-step alkylation and condensation reactions. For example, alkylation at position 7 of the purine ring using ethyl bromoacetate or similar reagents under reflux in acetone with K₂CO₃ and a phase-transfer catalyst (e.g., TEBA) achieves regioselectivity . Subsequent hydrolysis or hydrazide formation and condensation with aldehydes yield final products. Optimization involves monitoring reaction temperature, solvent polarity, and catalyst loading to minimize side reactions .

Q. How is the crystal structure of related purine derivatives determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction is employed to resolve structures. For tert-butyl-3-(1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl)propanoate, crystals grown via slow evaporation in methanol were analyzed, revealing a monoclinic system (space group Pccn) with unit cell parameters a = 25.821 Å, b = 6.9466 Å, c = 17.551 Å. Hydrogen-bonding networks stabilize the lattice, critical for understanding packing and reactivity .

Q. What safety protocols are recommended for handling (1,3-Dimethyl-2,6-dioxo-tetrahydro-purin-7-yl)acetaldehyde in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity (GHS Category 4). Store at room temperature in airtight containers, avoiding oxidizers. Dispose via incineration or hazardous waste facilities compliant with local regulations. Acute toxicity data (e.g., LD₅₀) should be referenced from SDS sheets for risk assessment .

Advanced Research Questions

Q. How does (1,3-Dimethyl-2,6-dioxo-tetrahydro-purin-7-yl)acetaldehyde act as a TRPA1 channel blocker, and what experimental models validate its selectivity?

  • Methodology : Calcium flux assays using HEK293 cells expressing TRPA1 channels show inhibition of AITC- and 4-HNE-evoked currents (IC₅₀ = 14.3–18.7 µM). Selectivity is confirmed via patch-clamp studies on TRPV1, TRPV3, and hERG channels (IC₅₀ >10 µM). In vivo diabetic neuropathy models (e.g., mechanical hypersensitivity in rodents) demonstrate efficacy via oral administration (10–30 mg/kg) .

Q. What strategies are used to evaluate the anti-fibrotic potential of purine derivatives in lung fibroblasts?

  • Methodology : Test compounds in TGF-β-stimulated human lung fibroblasts. Measure cAMP/PKA signaling activation via ELISA (e.g., cAMP levels) and Western blot (e.g., phospho-Smad2/3 inhibition). Co-treatment with PDE inhibitors (e.g., IBMX) enhances cAMP stability. Fibrosis markers (α-SMA, collagen) are quantified via qPCR and immunofluorescence .

Q. How can structural modifications enhance the pharmacokinetic profile of purine-based acetylcholinesterase (AChE) inhibitors?

  • Methodology : Introduce substituents at positions 7 and 8 of the purine core to improve blood-brain barrier penetration. For example, oxadiazole-thioacetate hybrids (e.g., compound 9c ) show enhanced AChE inhibition (IC₅₀ = 0.2 µM) and anti-inflammatory activity in LPS-induced microglial models. LogP and plasma stability are optimized via in vitro metabolic assays (e.g., microsomal clearance) .

Q. What analytical techniques resolve contradictions in metabolic stability data for purine derivatives?

  • Methodology : Compare LC-MS/MS profiles of parent compounds and metabolites (e.g., acyl-glucuronides) across species (human vs. rodent liver microsomes). Use deuterated internal standards to quantify degradation products. Discrepancies in half-life (e.g., t₁/₂ = 2h in mice vs. 6h in humans) are addressed via molecular docking to identify species-specific CYP450 interactions .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized during the synthesis of purine-acetaldehyde conjugates?

  • Solution : Employ tandem techniques:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., N7 vs. N9 alkylation) via chemical shifts (δ 8.2–8.5 ppm for purine H8).
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ for C₁₈H₂₁N₅O₃: m/z 355.391) .
  • HPLC-PDA : Purity (>95%) is ensured before biological testing .

Q. What computational tools predict the binding affinity of purine derivatives to TRPA1?

  • Approach : Molecular dynamics simulations (e.g., GROMACS) model ligand-channel interactions. Key residues (e.g., Lys-708, Ser-876) are identified via mutagenesis and validated by electrophysiology. Free energy perturbation (FEP) calculations correlate with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 2
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.